7-Methoxy-2-methylpyrazolo[1,5-a]pyridine molecular weight and formula
7-Methoxy-2-methylpyrazolo[1,5-a]pyridine molecular weight and formula
Title: Technical Monograph: Physicochemical Profiling and Synthetic Utility of 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine
Part 1: Chemical Identity & Physicochemical Properties
7-Methoxy-2-methylpyrazolo[1,5-a]pyridine is a specialized heterocyclic scaffold belonging to the fused pyrazolopyridine class. It serves as a critical bioisostere for indole and purine systems in drug discovery, particularly in the development of phosphodiesterase (PDE) inhibitors and kinase modulators.
Unlike the parent scaffold, the introduction of the 7-methoxy group provides a specific handle for steric occlusion and hydrogen bond acceptance, often used to modulate metabolic stability by blocking the C7 position (a common site for oxidative metabolism in the parent ring system).
Core Data Table
| Property | Value | Notes |
| IUPAC Name | 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine | |
| CAS Number | 1823868-53-6 | Verified via ChemSrc/Chemical Databases |
| Molecular Formula | C₉H₁₀N₂O | |
| Molecular Weight | 162.19 g/mol | Average Mass |
| Exact Mass | 162.0793 | Monoisotopic |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow |
| Solubility | DMSO, Methanol, DCM | Low solubility in water |
| pKa (Calc) | ~2.5 (Pyridine N) | Reduced basicity due to methoxy induction |
Part 2: Structural Significance in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine scaffold is a proven pharmacophore, most notably seen in Ibudilast (a PDE4 inhibitor). The 7-position is chemically unique because it resides on the pyridine ring directly adjacent to the bridgehead nitrogen (N1).
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Metabolic Blocking: The C7 position is electronically activated and prone to nucleophilic attack or metabolic oxidation. Substitution with a methoxy group blocks this site, potentially extending the half-life (t½) of the lead compound.
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Electronic Modulation: The electron-donating methoxy group increases the electron density of the pyridine ring, altering the pKa of the bridgehead nitrogen and affecting the binding affinity to kinase hinge regions.
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Steric Steering: Substituents at C7 create a "bay region" effect with substituents at C2, influencing the planarity and conformation of the fused system.
Part 3: Synthetic Methodologies
Synthesizing 7-substituted pyrazolo[1,5-a]pyridines is non-trivial due to regiochemical challenges. The standard [3+2] cycloaddition of 2-substituted pyridines typically yields the 4-substituted isomer due to steric avoidance. Therefore, we present two distinct protocols: a Direct Cycloaddition (with Isomer Separation) and a Late-Stage C-H Functionalization (High Precision).
Method A: [3+2] Cycloaddition (The Classical Route)
This route constructs the fused ring system from a pyridine precursor.
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Precursor: 2-Methoxypyridine.
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Reagents: O-Mesitylenesulfonylhydroxylamine (MSH), Propyne (or Ethyl 2-butynoate followed by decarboxylation).
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Challenge: The reaction produces a mixture of 4-methoxy (major) and 7-methoxy (minor) isomers.
Method B: Directed C-H Lithiation (The Precision Route)
This is the preferred method for generating the 7-isomer specifically. The bridgehead nitrogen directs lithiation to the C7 position (the most acidic proton on the pyridine ring).
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Reagents: n-Butyllithium (n-BuLi), Iodine (I₂), Sodium Methoxide (NaOMe).
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Mechanism: C7-Lithiation
C7-Iodination Nucleophilic Aromatic Substitution (SNAr) or Ullmann Coupling.
Part 4: Visualization of Synthetic Logic
The following diagram illustrates the divergent pathways to the 7-methoxy derivative.
Caption: Figure 1. Regioselective synthesis via Late-Stage C-H Functionalization to bypass steric issues.
Part 5: Detailed Experimental Protocols
Protocol 1: Synthesis via C7-Iodination and Methoxylation
Rationale: This method avoids the difficult separation of 4/7-isomers inherent in ring-closure methods.
Step 1: C7-Lithiation and Iodination
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Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon.
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Dissolution: Dissolve 2-methylpyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C .
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Lithiation: Dropwise add n-BuLi (1.2 eq, 2.5 M in hexanes) over 15 minutes. The solution will turn deep red/brown, indicating the formation of the C7-lithio species (stabilized by the bridgehead nitrogen).
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Incubation: Stir at -78°C for 45 minutes.
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Quench: Add a solution of Iodine (I₂, 1.3 eq) in THF dropwise.
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Workup: Allow to warm to RT. Quench with sat. aq. Na₂S₂O₃ (to remove excess iodine). Extract with EtOAc.[3]
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Purification: Silica gel chromatography (Hexanes/EtOAc) yields 7-iodo-2-methylpyrazolo[1,5-a]pyridine .
Step 2: Copper-Catalyzed Methoxylation
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Reagents: Combine the 7-iodo intermediate (1.0 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 eq) in dry MeOH.
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Reaction: Heat the sealed tube to 110°C for 12–18 hours.
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Purification: Filter through Celite, concentrate, and purify via flash chromatography (0-30% EtOAc in Hexanes).
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Validation: The product is 7-methoxy-2-methylpyrazolo[1,5-a]pyridine .
Part 6: Analytical Validation (Self-Validating System)
To confirm the identity of the synthesized molecule, specific NMR signatures must be observed.[4]
| Analytical Method | Expected Signal / Observation | Validation Logic |
| ¹H NMR (CDCl₃) | δ 4.0–4.1 ppm (s, 3H) | Diagnostic singlet for -OCH₃ at C7. Distinct from C4-OMe (usually ~3.9 ppm). |
| ¹H NMR (CDCl₃) | δ 2.4–2.6 ppm (s, 3H) | Singlet for -CH₃ at C2. |
| ¹H NMR (Aromatic) | Doublet of Doublets (C6-H) | The proton at C6 will show coupling to C5 and a lack of coupling to C7 (since it is substituted). |
| LC-MS (ESI+) | [M+H]⁺ = 163.2 | Confirms molecular mass (162.19 + 1.008). |
| NOESY | Correlation: OMe ↔ C6-H | Spatial proximity confirms the methoxy is at C7, not C4. |
References
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Regioselective Synthesis of Pyrazolo[1,5-a]pyridines. Organic Letters, 2022. [5]
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Synthesis and Properties of 7-Substituted Pyrazolo[1,5-a]pyrimidines. National Institutes of Health (PMC).
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7-Methoxy-2-methylpyrazolo[1,5-a]pyridine Data Entry. ChemSrc Database.
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Pyrazolo[1,5-a]pyridine Scaffold in Medicinal Chemistry. Arabian Journal of Chemistry, 2022.
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General Structure and Numbering of Pyrazolo[1,5-a]pyridine. PubChem CID 67507.
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